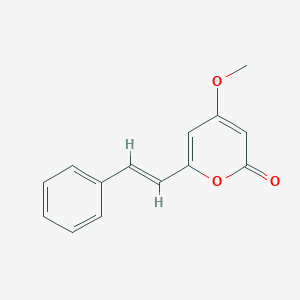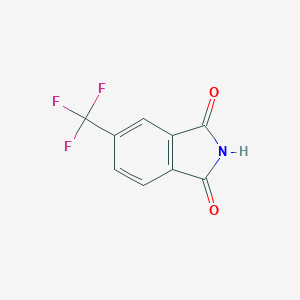
5-(Trifluoromethyl)isoindoline-1,3-dione
Übersicht
Beschreibung
5-(Trifluoromethyl)isoindoline-1,3-dione is a compound of interest in the field of organic chemistry due to its trifluoromethyl group, which is a significant moiety in pharmaceuticals and agrochemicals for its ability to enhance the biological activity of molecules. The trifluoromethyl group is known for its lipophilicity and ability to pass through biological membranes, making it a valuable addition to various organic compounds .
Synthesis Analysis
The synthesis of compounds related to 5-(Trifluoromethyl)isoindoline-1,3-dione involves innovative approaches such as electrochemical cathode reduction, which generates trifluoromethyl radicals. This method utilizes an inexpensive and readily available trifluoromethylation reagent (IMDN-SO2CF3) and does not require additional redox reagents. The process is efficient and has good functional group tolerance, with a broad substrate scope, allowing for the synthesis of isoquinoline-1,3-diones and oxindoles . Another synthesis method involves a simple process starting from the sodium salt of a related compound, leading to highly functionalized reactive intermediates that are useful for creating organic and heterocyclic compounds containing a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of compounds similar to 5-(Trifluoromethyl)isoindoline-1,3-dione has been studied using various analytical and spectral techniques, including UV, IR, NMR, and mass spectrometry. For instance, the molecular structure and isomers of 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone] were confirmed, and the Z-conformer was characterized by NMR spectroscopy and X-ray single crystal diffraction analysis. The crystal structure revealed intramolecular hydrogen bonds and molecular packing stabilized by intermolecular hydrogen bonds, π-π stacking interactions, and weak contacts .
Chemical Reactions Analysis
The trifluoromethyl group in compounds like 5-(Trifluoromethyl)isoindoline-1,3-dione can participate in various chemical reactions. The electrochemical trifluoromethylation/cyclization is one such reaction that leads to the formation of isoquinoline-1,3-diones and oxindoles, demonstrating the reactivity and versatility of the trifluoromethyl group in cyclization reactions . Additionally, the synthesis of hexahydroquinoline derivatives via a one-pot four-component reaction showcases the trifluoromethyl group's ability to be efficiently introduced into complex structures, potentially yielding valuable drug candidates .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-(Trifluoromethyl)isoindoline-1,3-dione are not detailed in the provided papers, the presence of the trifluoromethyl group generally imparts certain characteristics to compounds. These include increased lipophilicity, stability, and the potential to form strong hydrogen bonds, which can influence the compound's solubility, boiling point, and overall reactivity. The trifluoromethyl group's electronegativity can also affect the acidity of adjacent functional groups, making it a significant factor in the compound's chemical behavior .
Wissenschaftliche Forschungsanwendungen
Green Catalytic Systems
Isoindoline-1,3-dione derivatives, including 5-(Trifluoromethyl)isoindoline-1,3-dione, are significant in material science and medicine. An environmentally friendly method for synthesizing these derivatives using Water Extract of Onion Peel Ash (WEOPA) avoids harmful reagents, showcasing a sustainable approach in chemical synthesis (M. Journal et al., 2019).
Structural Analysis
The molecular structure of 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione, a related compound, has been studied. This research contributes to understanding the structural properties of similar isoindoline-1,3-dione derivatives (Hilal Vesek et al., 2012).
Fragmentation Studies
Investigations into the fragmentation of isoindoline-1,3-dione derivatives in mass spectrometry are crucial for understanding their stability and reactivity, which has implications in various scientific applications (Samiyeh Yosefdad et al., 2020).
Spectroscopic Characterization
The characterization of isoindoline-1,3-dione derivatives using advanced spectroscopic techniques like NMR is essential in confirming their identity and understanding their chemical properties (Khadim Dioukhane et al., 2021).
Biophysical Interactions
The interaction of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione with proteins like bovine serum albumin has been studied. Such research helps understand the biophysical interactions of isoindoline-1,3-dione derivatives, which is critical in pharmacokinetics and pharmacodynamics (M. Alanazi et al., 2018).
Synthesis Techniques
Research on new synthesis methods of isoindoline-1,3-dione derivatives, including electrochemical trifluoromethylation, provides insights into more efficient and versatile ways of producing these compounds (Yuanqiang Guo et al., 2021).
Crystal Structure Analysis
Understanding the crystal structure of isoindoline-1,3-dione derivatives is crucial for applications in material science and drug design. Studies have provided detailed insights into their molecular arrangement and intermolecular interactions (H. Ghabbour et al., 2022).
Antimicrobial and Antioxidant Properties
Isoindoline-1,3-dione derivatives have been evaluated for antimicrobial and antioxidant properties, suggesting their potential in medical and pharmaceutical applications (Palanichamy Santhosh Kumar et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-5-6(3-4)8(15)13-7(5)14/h1-3H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZNTWKAAKPCPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301839 | |
| Record name | 5-(Trifluoromethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)isoindoline-1,3-dione | |
CAS RN |
1997-41-7 | |
| Record name | 1997-41-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Trifluoromethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



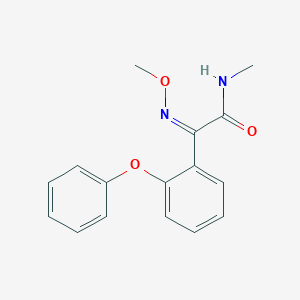

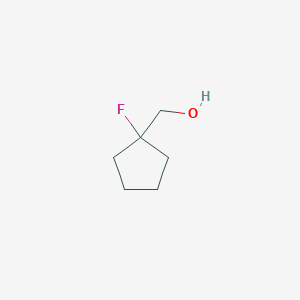

![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)
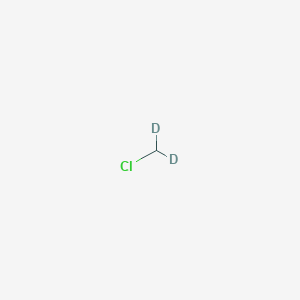

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)

